N-(3-((4-Hydroxyphenyl)amino)-3-oxo-1-(pyridin-4-yl)prop-1-en-2-yl)benzamide
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Overview
Description
Casein kinase 1delta-IN-10 is a small molecule inhibitor specifically targeting the casein kinase 1 delta (CK1δ) enzyme. CK1δ is a member of the casein kinase 1 family, which plays a crucial role in various cellular processes, including cell proliferation, DNA damage response, and circadian rhythm regulation . The inhibition of CK1δ has been explored for its potential therapeutic applications in cancer treatment and other diseases .
Preparation Methods
The synthesis of Casein kinase 1delta-IN-10 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reaction: The final step involves the coupling of the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial production methods for Casein kinase 1delta-IN-10 may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Casein kinase 1delta-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Casein kinase 1delta-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CK1δ in various chemical pathways and reactions.
Biology: Employed in biological studies to investigate the function of CK1δ in cellular processes such as cell cycle regulation and apoptosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CK1δ.
Mechanism of Action
Casein kinase 1delta-IN-10 exerts its effects by specifically inhibiting the activity of CK1δ. The compound binds to the ATP-binding site of CK1δ, preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways, including the Wnt/β-catenin pathway and the circadian rhythm regulation pathway . The molecular targets and pathways involved in the mechanism of action of Casein kinase 1delta-IN-10 include β-catenin, p53, and other key regulatory proteins .
Comparison with Similar Compounds
Casein kinase 1delta-IN-10 can be compared with other CK1δ inhibitors, such as:
IGS-2.7: Another CK1δ inhibitor with similar binding properties but different pharmacokinetic profiles.
IGS-3.27: A CK1δ inhibitor with enhanced brain penetration, making it suitable for neurological applications.
The uniqueness of Casein kinase 1delta-IN-10 lies in its specific binding affinity and selectivity for CK1δ, making it a valuable tool for studying CK1δ-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C21H17N3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(Z)-3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-18-8-6-17(7-9-18)23-21(27)19(14-15-10-12-22-13-11-15)24-20(26)16-4-2-1-3-5-16/h1-14,25H,(H,23,27)(H,24,26)/b19-14- |
InChI Key |
RWNSARVYMMLJFT-RGEXLXHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=NC=C2)/C(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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